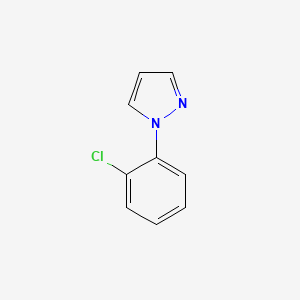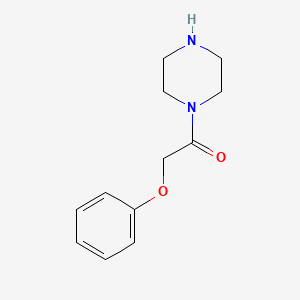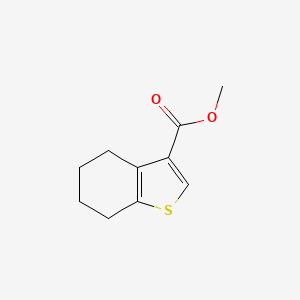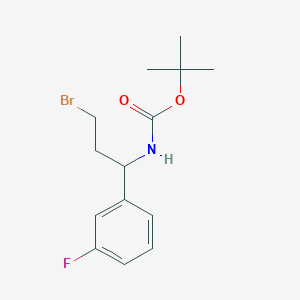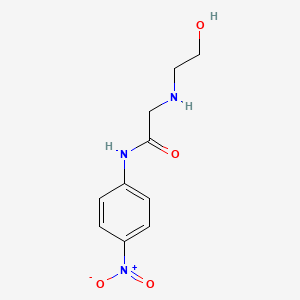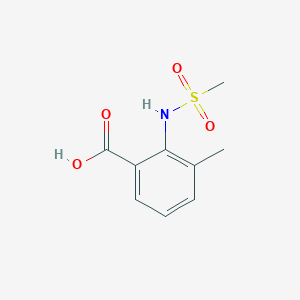
4-Iodo-3-nitrobenzyl bromide
説明
4-Iodo-3-nitrobenzyl bromide is an organic compound with the molecular formula C7H4BrINO2. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is widely used in the synthesis of various organic molecules and has numerous applications in the field of biochemistry.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Iodo-3-nitrobenzyl bromide (also known as 4-(bromomethyl)-1-iodo-2-nitrobenzene), focusing on six unique applications:
Synthesis of Benzofuran Derivatives
4-Iodo-3-nitrobenzyl bromide is used in the synthesis of benzofuran derivatives. These compounds are significant due to their biological activities and potential as building blocks in the synthesis of natural products. Benzofuran derivatives have been explored for their roles as potential positron emission tomography (PET) tracers targeting amyloid plaques in Alzheimer’s disease .
Development of Imine Compounds
This compound is also utilized in the formation of imine compounds through condensation reactions with various aldehydes and amines. Imine compounds and their metal complexes are crucial in coordination chemistry and have applications in biochemical studies .
Crystallographic Studies
4-Iodo-3-nitrobenzyl bromide is employed in crystallographic studies to determine the solid-state structures of various synthesized compounds. This helps in understanding the molecular geometry and interactions within the crystal lattice, which is essential for the development of new materials and drugs .
Organic Synthesis
In organic synthesis, 4-Iodo-3-nitrobenzyl bromide serves as a versatile intermediate. It is used in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of diverse chemical entities .
Photolabile Protecting Groups
This compound can act as a photolabile protecting group in synthetic chemistry. Protecting groups are used to temporarily mask reactive sites in a molecule during a chemical reaction. Upon exposure to light, the protecting group is removed, revealing the reactive site for further chemical transformations .
Biological Activity Studies
4-Iodo-3-nitrobenzyl bromide is investigated for its biological activities. Compounds derived from it are tested for antimicrobial, antifungal, and anticancer properties. These studies are crucial for the development of new therapeutic agents .
Safety And Hazards
特性
IUPAC Name |
4-(bromomethyl)-1-iodo-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGKXDOEPNYRPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)[N+](=O)[O-])I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-nitrobenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





